3-Bromo-6-fluoro-2-methylbenzaldehyde
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Overview
Description
3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is a compound of interest in organic synthesis due to its unique structural features, which include bromine, fluorine, and a formyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:
Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-6-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
3-Bromo-6-fluoro-2-methylbenzaldehyde is extensively used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical applications, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
3-Bromo-6-fluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-6-fluoro-2-methylbenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
3-Bromo-6-fluoro-2-methylbenzyl alcohol: This compound has an alcohol group instead of an aldehyde group, making it useful in different types of chemical reactions.
2-Bromo-6-fluoro-3-methylbenzaldehyde: This isomer has the bromine and fluorine atoms in different positions, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWYNYTRIRTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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